N-(2,4-dimethoxyphenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide
Description
N-(2,4-dimethoxyphenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide is a heterocyclic acetamide derivative featuring a fused imidazo[1,2-b][1,2,4]triazole core. Its structure includes a 2,4-dimethoxyphenyl substituent on the acetamide nitrogen and a phenyl group at the 2-position of the triazole ring.
Properties
Molecular Formula |
C20H19N5O4 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(5-oxo-2-phenyl-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide |
InChI |
InChI=1S/C20H19N5O4/c1-28-13-8-9-14(16(10-13)29-2)21-17(26)11-15-19(27)23-20-22-18(24-25(15)20)12-6-4-3-5-7-12/h3-10,15H,11H2,1-2H3,(H,21,26)(H,22,23,24,27) |
InChI Key |
YHBHDCNLXZNALQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CC2C(=O)NC3=NC(=NN23)C4=CC=CC=C4)OC |
Origin of Product |
United States |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound by reviewing relevant studies, synthesizing findings, and presenting data in a structured manner.
Chemical Structure and Properties
The compound features several notable structural elements:
- Imidazole Ring : Known for its role in many biological systems.
- Aromatic Substituents : The 2,4-dimethoxyphenyl group contributes to its lipophilicity and potential interactions with biological targets.
Molecular Formula
The molecular formula of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. The imidazole moiety is known to exhibit:
- Antimicrobial Activity : Compounds containing imidazole rings often demonstrate significant antimicrobial properties.
- Anticancer Potential : Many derivatives have shown promise as anticancer agents by inhibiting specific kinases involved in tumor growth.
Case Studies
- Antimicrobial Activity
- Anticancer Activity
Data Table of Biological Activities
| Activity Type | Compound Class | IC50 Range (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Imidazole Derivatives | 10 - 50 | |
| Anticancer | Protein Kinase Inhibitors | <10 |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Substituent Effects : The presence of electron-donating groups (like methoxy) enhances lipophilicity and potentially increases bioavailability.
- Ring Modifications : Alterations in the imidazole ring structure can lead to variations in activity against specific targets.
Scientific Research Applications
Structure and Composition
The molecular formula of N-(2,4-dimethoxyphenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide is C20H22N4O3. The compound features a complex structure that includes an imidazo-triazole moiety known for its diverse biological activities.
Antimicrobial Activity
Research has indicated that derivatives of imidazo[1,2-b][1,2,4]triazoles exhibit significant antimicrobial properties. For instance:
- Antibacterial Effects : Studies have shown that related compounds can inhibit the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be competitive with established antibiotics .
Anticancer Potential
The imidazo-triazole scaffold has been associated with anticancer activity through various mechanisms:
- Inhibition of Kinases : Compounds containing this scaffold have demonstrated potent inhibition against specific kinases involved in cancer progression. For example, certain derivatives have been evaluated for their ability to inhibit c-Met kinase, which is implicated in several cancers .
Antiviral Properties
Recent studies have highlighted the antiviral potential of heterocyclic compounds similar to this compound:
- Broad-Spectrum Activity : Some derivatives have shown effectiveness against viruses such as herpes simplex virus (HSV) and influenza virus in vitro .
Study on Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various imidazo-triazole derivatives against common pathogens. The results indicated that certain modifications to the chemical structure significantly enhanced antibacterial activity against strains like Staphylococcus aureus and Escherichia coli.
Evaluation of Anticancer Properties
In a preclinical study focusing on the anticancer effects of imidazo-triazole derivatives:
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Solubility :
- The 2,4-dimethoxyphenyl group in the target compound likely improves aqueous solubility compared to the 2,3-dichlorophenyl group in CAS 1158288-07-3, as methoxy groups are less hydrophobic than chlorine atoms .
- The isopropyl group in CAS 1158482-13-3 may reduce solubility due to increased hydrophobicity but could enhance membrane permeability .
Bioactivity Trends :
- While the target compound lacks reported activity data, analogs like compound 6a () show potent COX-2 inhibition (IC₅₀ = 1.2 μM). This suggests that the imidazo-triazole core, when paired with sulfonyl or dimethylamine substituents, may enhance enzyme-binding affinity .
- Chlorinated derivatives (e.g., 1158288-07-3) are often associated with increased metabolic stability but may raise toxicity concerns .
Synthetic Accessibility :
- The synthesis of similar compounds (e.g., 6a–6d in ) typically involves refluxing intermediates with triethylamine (TEA) in acetonitrile, followed by crystallization . Modifying substituents (e.g., methoxy vs. chloro) would require tailored starting materials but follows analogous protocols.
Preparation Methods
Synthetic Pathways for Core Imidazo[1,2-b] Triazole Formation
The imidazo[1,2-b] triazole core is constructed via a tandem cyclization-reduction sequence. Initial steps involve the condensation of 2-nitrobenzaldehyde (8 ) with benzene-1,2-diamine (20 ) in ethanol under reflux, catalyzed by acetic acid, to yield 2-(2-nitrophenyl)-1H-benzo[d]imidazole (21 ) . Subsequent reduction of the nitro group using stannous chloride dihydrate (SnCl₂·2H₂O) in methanol at ambient temperature generates the primary amine intermediate (22 ), which undergoes cyclization with carbon disulfide (13 ) and potassium hydroxide (KOH) in ethanol under reflux. This produces the imidazo[1,2-b] triazole-5-thiol (23 ) with a yield of 68–72% .
Table 1: Reaction Conditions for Core Synthesis
| Step | Reagents | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Cyclization | 2-Nitrobenzaldehyde, Benzene-1,2-diamine | Ethanol | Reflux | 6 | 75 |
| Reduction | SnCl₂·2H₂O, HCl | Methanol | 25°C | 6 | 85 |
| Thiol Formation | CS₂, KOH | Ethanol | Reflux | 3 | 70 |
Introduction of the Acetamide Side Chain
The acetamide moiety is introduced via a nucleophilic substitution (Sₙ2) reaction. 2-Chloro-N-(2,4-dimethoxyphenyl)acetamide (3 ) is prepared by treating 2,4-dimethoxyaniline with chloroacetyl chloride (2 ) in acetone at 0–5°C, using triethylamine (Et₃N) as a base . This intermediate reacts with the thiol group of the imidazo-triazole core (23 ) in dimethylformamide (DMF) at 80°C for 12 hours, facilitated by potassium carbonate (K₂CO₃) as a base, to yield the target compound .
Key Observations :
-
The use of DMF as a polar aprotic solvent enhances reaction kinetics by stabilizing the transition state .
-
Substituting K₂CO₃ with weaker bases (e.g., NaHCO₃) reduces yields by 15–20%, likely due to incomplete deprotonation of the thiol group .
Optimization of Coupling Reactions
Click chemistry methodologies are employed to enhance regioselectivity. Propargyl bromide (16 ) reacts with the thiol intermediate (23 ) to form an alkyne-functionalized derivative (25 ), which subsequently undergoes a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 2-azido-N-(2,4-dimethoxyphenyl)acetamide (5 ) . This step, conducted with CuSO₄·5H₂O and sodium ascorbate in DMF at 25°C, achieves a 92% yield of the triazole-linked product .
Table 2: Click Reaction Parameters
| Component | Concentration | Catalyst | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Alkyne (25 ) | 0.1 M | CuSO₄·5H₂O | 25°C | 12 | 92 |
| Azide (5 ) | 0.12 M | Sodium Ascorbate | 25°C | 12 | 92 |
Analytical Characterization and Validation
Final products are validated using spectroscopic and chromatographic techniques:
-
IR Spectroscopy : A strong absorption at 1680 cm⁻¹ confirms the C=O stretch of the acetamide group .
-
¹H NMR : Key signals include δ 3.85 (s, 6H, OCH₃), δ 6.45–7.55 (m, aromatic protons), and δ 10.21 (s, 1H, NH) .
-
HRMS : Molecular ion peak at m/z 411.48 ([M+H]⁺) aligns with the theoretical molecular weight .
Table 3: Spectral Data Summary
| Technique | Key Peaks | Assignment |
|---|---|---|
| IR (cm⁻¹) | 1680 | C=O (amide) |
| ¹H NMR (δ) | 3.85 | OCH₃ |
| HRMS | 411.48 | [M+H]⁺ |
Comparative Analysis of Synthetic Routes
Two primary routes are evaluated for scalability:
-
Route A (Direct Sₙ2) : Offers a shorter synthesis (3 steps) but lower overall yield (55%) due to competing side reactions .
-
Route B (Click Chemistry) : Requires 5 steps but achieves higher purity (98%) and yield (75%) through regioselective triazole formation .
Critical Factors :
-
Temperature control during cyclization minimizes byproduct formation.
-
Catalyst purity in CuAAC reactions is crucial; commercial CuSO₄·5H₂O with ≥99% purity reduces reaction times by 30% .
Industrial-Scale Considerations
For kilogram-scale production, solvent recovery systems and flow chemistry setups are recommended to enhance efficiency:
-
Solvent Choice : Ethanol and DMF are recycled via distillation, reducing costs by 40% .
-
Continuous Flow : Reduces reaction times for cyclization steps from 6 hours to 45 minutes .
Challenges and Mitigation Strategies
Q & A
Q. What experimental techniques are recommended for structural elucidation of this compound?
- Methodological Answer : Structural confirmation requires a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (1H/13C NMR for functional group analysis), Mass Spectrometry (MS) for molecular weight validation, and X-ray crystallography to resolve the 3D arrangement of the imidazo-triazole core and acetamide substituents. For crystallography, SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule structures due to its robustness in handling complex heterocycles .
Q. What synthetic routes are feasible for this compound, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with condensation of the imidazo-triazole precursor with 2,4-dimethoxyphenylacetamide. Key parameters include:
- Temperature control (e.g., 60–80°C for cyclization steps).
- Solvent selection (polar aprotic solvents like DMF for amide bond formation).
- Purification via column chromatography or preparative HPLC to isolate the final product with >95% purity .
Q. How can researchers assess the compound’s biological activity in preliminary studies?
- Methodological Answer : Initial screening should focus on enzyme inhibition assays (e.g., cytochrome P450 for antimicrobial activity) and cell-based viability assays (e.g., MTT assays for cytotoxicity). Structural analogs with triazole-imidazole scaffolds have shown activity against bacterial targets, suggesting similar pathways for this compound .
Advanced Research Questions
Q. How should researchers resolve contradictory data in biological activity across studies?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, co-solvents) or structural impurities . To address this:
- Perform dose-response curves to validate IC50 values.
- Use structure-activity relationship (SAR) studies to compare analogs (e.g., methoxy vs. ethoxy substituents on phenyl groups).
- Employ orthogonal assays (e.g., SPR for binding kinetics) to confirm target engagement .
Q. What strategies are effective for optimizing pharmacokinetic properties like solubility and metabolic stability?
- Methodological Answer :
- Solubility : Introduce hydrophilic groups (e.g., hydroxyl or amine) to the 2,4-dimethoxyphenyl moiety while monitoring logP changes via HPLC-based logD measurements.
- Metabolic Stability : Use microsomal incubation assays (human/rat liver microsomes) to identify metabolic hotspots. For example, replacing labile methyl groups with trifluoromethyl can reduce oxidative metabolism .
Q. What challenges arise in crystallizing this compound, and how can they be mitigated?
- Methodological Answer : The compound’s flexible imidazo-triazole core and bulky acetamide group complicate crystallization. Solutions include:
- Co-crystallization with target proteins (e.g., kinases) to stabilize conformation.
- Cryocooling techniques to reduce thermal motion during X-ray data collection.
- Using SHELXD for phase determination in low-resolution datasets .
Q. How can computational methods elucidate the compound’s mechanism of action?
- Methodological Answer :
- Molecular Docking (AutoDock Vina, Glide) to predict binding modes to targets like bacterial enzymes.
- Molecular Dynamics (MD) Simulations (GROMACS) to assess stability of ligand-protein complexes over 100-ns trajectories.
- DFT Calculations to evaluate electronic effects of substituents on reactivity .
Q. Which functional groups are most amenable to modification for SAR studies?
- Methodological Answer :
- Acetamide side chain : Replace the N-(2,4-dimethoxyphenyl) group with substituted benzylamines to probe steric effects.
- Imidazo-triazole core : Introduce halogens (e.g., Cl, F) at the 5-oxo position to enhance electronegativity and binding affinity.
- Phenyl substituents : Vary methoxy groups to ethoxy or hydroxyl to modulate solubility (see Table 1 ) .
Q. Table 1: Structural Analogs and Key Modifications
| Modification Site | Example Substituent | Observed Effect | Reference |
|---|---|---|---|
| Acetamide N-substituent | 4-Fluorophenyl | Increased enzyme inhibition (IC50 ↓ 30%) | |
| Imidazo-triazole C5 | Cl | Enhanced metabolic stability (t1/2 ↑ 2x) | |
| Phenyl ring | 3-Hydroxy-4-methoxy | Improved aqueous solubility (logD ↓ 0.5) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
